molecular formula C8H11N5O2 B11790752 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11790752
M. Wt: 209.21 g/mol
InChI Key: BVUDHDPLDWFLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a potent and selective investigational inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and motivation. By selectively inhibiting PDE10A, this compound increases intracellular levels of the secondary messengers cAMP and cGMP, thereby modulating striatal output pathways. This mechanism makes it a valuable pharmacological tool for probing the role of PDE10A in various central nervous system (CNS) disorders. Researchers utilize this compound in preclinical studies to investigate its potential therapeutic applications in schizophrenia, Huntington's disease, and other neuropsychiatric conditions linked to basal ganglia dysfunction. The compound's structure, featuring a 1,2,4-oxadiazole and a 1,2,5-oxadiazol-3-amine (furazan) ring system, is characteristic of a class of potent PDE10A inhibitors described in scientific literature. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. For further information on the pharmacological profile and research applications of PDE10A inhibitors, consult the scientific literature available through sources like PubMed . The chemical structure and properties can be verified via public databases such as PubChem .

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C8H11N5O2/c1-8(2,3)7-10-6(13-14-7)4-5(9)12-15-11-4/h1-3H3,(H2,9,12)

InChI Key

BVUDHDPLDWFLJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=NON=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a tert-butyl-substituted hydrazine derivative, followed by cyclization with a nitrile oxide to form the oxadiazole rings .

Industrial Production Methods

the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and sustainable production, could be applied .

Chemical Reactions Analysis

Types of Reactions

4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole rings or the tert-butyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with different substituents, while reduction could lead to partially or fully reduced oxadiazole rings .

Scientific Research Applications

Biological Activities

Oxadiazole derivatives have been extensively studied for their biological significance , particularly in the following areas:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole moiety have shown potential in targeting glioblastoma cells, leading to apoptosis and DNA damage in cancer cells . The anticancer properties are attributed to their ability to interfere with cellular processes and induce cell cycle arrest.
  • Antidiabetic Properties : Research has indicated that certain oxadiazole derivatives can lower glucose levels in diabetic models. In vivo studies using Drosophila melanogaster have shown that these compounds can improve glucose metabolism and exhibit anti-diabetic activity .
  • Antimicrobial Effects : The antimicrobial properties of oxadiazoles have been highlighted in various studies. These compounds have demonstrated effectiveness against a range of pathogens including bacteria and fungi. For example, certain 1,3,4-oxadiazoles were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity .
  • Antioxidant Activity : Recent research has focused on the antioxidant capabilities of oxadiazole derivatives. Compounds synthesized with specific substituents exhibited significant free-radical scavenging ability in assays such as DPPH and FRAP . This property is crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.

Synthesis and Characterization

The synthesis of 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as FT-IR, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

A few notable studies involving the applications of oxadiazole derivatives include:

  • In Vitro Anticancer Studies : A series of oxadiazole derivatives were screened against multiple cancer cell lines using MTT assays. Results indicated substantial cytotoxicity against breast cancer and leukemia cell lines, suggesting their potential as novel anticancer agents .
  • Evaluation of Antidiabetic Activity : In a study involving synthesized 1,3,4-oxadiazoles, compounds were administered to diabetic model organisms. The results showed a marked reduction in blood glucose levels compared to control groups, highlighting their therapeutic potential in diabetes management .
  • Antimicrobial Testing : A study evaluated various oxadiazole derivatives against common bacterial strains using disk diffusion methods. The findings revealed significant inhibition zones for several compounds, indicating strong antimicrobial activity .

Mechanism of Action

The mechanism by which 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with specific molecular targets. The oxadiazole rings can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine tert-Butyl on 1,2,4-oxadiazole 209.21 High lipophilicity; potential metabolic stability due to bulky tert-butyl group
4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (CAS 521301-40-6) Pyridinyl on 1,2,4-oxadiazole 230.19 Enhanced π-π stacking potential; hepatotoxicity risk noted in silico
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine Amino group on 1,3,4-oxadiazole 170.13 Increased hydrogen-bonding capacity; lower steric hindrance
4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine Chlorophenyl on 1,2,5-oxadiazole 183.59 Electron-withdrawing Cl improves stability; potential halogen bonding
4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine (CAS 157837-31-5) Unsubstituted 1,2,4-oxadiazole 154.12 Minimal steric hindrance; high reactivity

Pharmacological and Toxicological Profiles

  • However, hazards like H302 (harmful if swallowed) are associated with tert-butyl-containing oxadiazoles .
  • Pyridinyl Analog : Demonstrated anti-quorum sensing activity but with hepatocyte toxicity risks .
  • Chlorophenyl Analog : The electron-withdrawing Cl group enhances chemical stability but may increase environmental persistence .

Physicochemical Properties

  • Lipophilicity (LogP) : The tert-butyl group increases LogP (~2.5 estimated) compared to unsubstituted analogs (LogP ~1.2) .
  • Solubility: The target compound’s low aqueous solubility contrasts with amino-substituted analogs, which exhibit improved solubility due to hydrogen bonding .

Biological Activity

The compound 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a derivative of oxadiazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of This compound is C10H12N4O2C_{10}H_{12}N_4O_2 with a molecular weight of approximately 232.23 g/mol. The structure features two oxadiazole rings connected by an amine group and a tert-butyl substituent that enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bU9372.41Cell cycle arrest
6aHeLa10.38HDAC inhibition

These findings suggest that the compound may induce apoptosis and inhibit histone deacetylases (HDAC), leading to cell cycle arrest and subsequent cancer cell death .

GPBAR1 Agonism

Another area of interest is the potential of oxadiazole derivatives to act as agonists for G-protein bile acid receptor 1 (GPBAR1). Compounds designed with similar structures have demonstrated the ability to selectively activate GPBAR1, which is implicated in metabolic regulation and inflammatory responses. This selectivity is crucial for developing therapeutic agents with minimized side effects .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can often be correlated with their structural features. Modifications such as the introduction of electron-withdrawing groups (EWGs) or varying alkyl substituents can significantly affect potency:

ModificationEffect on Activity
Electron-withdrawing groups at meta positionIncreased anticancer activity
Longer alkyl chainsEnhanced lipophilicity and bioavailability

Research indicates that modifying the substituents on the oxadiazole rings can optimize their interaction with biological targets and improve their pharmacokinetic profiles .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human leukemia cell lines. The results showed that certain modifications led to compounds exhibiting IC50_{50} values significantly lower than traditional chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that these compounds induced apoptosis in a dose-dependent manner .

GPBAR1 Activation Study

Another investigation focused on the activation of GPBAR1 by oxadiazole-containing compounds. The most potent derivatives not only activated GPBAR1 but also induced pro-glucagon expression in vitro, indicating their potential role in treating metabolic disorders such as type 2 diabetes .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine?

The synthesis typically involves cyclization and reduction steps. For example, a related compound, 4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine, was synthesized via reduction of nitro precursors using stannous chloride dihydrate in a mixture of acetic acid, acetic anhydride, and hydrochloric acid. The product was recrystallized from ethyl acetate/ether, yielding 70% purity after HPLC validation . Precursor optimization (e.g., tert-butyl group introduction) may require adjusting reaction temperatures (e.g., 348 K for 8 hours) and stoichiometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • Single-crystal X-ray diffraction (XRD): Determines crystal system (monoclinic, space group C2/c), unit cell parameters (e.g., a = 7.1681 Å, β = 103.155°), and hydrogen-bonding networks .
  • NMR spectroscopy: ¹H and ¹³C NMR confirm proton environments and carbon frameworks, while IR identifies functional groups (e.g., amine N–H stretches) .
  • Elemental analysis: Validates purity (e.g., C 30.41%, N 47.58%, H 1.61% vs. calculated values) .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Waste should be stored separately and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How do crystallographic data resolve conformational dynamics and intermolecular interactions?

XRD analysis reveals that the central 1,2,5-oxadiazole ring is flanked by two amino-substituted rings, twisted by 20.2° relative to the central ring. Intermolecular N–H⋯N hydrogen bonds (e.g., N1–H1⋯N7, 2.23 Å) form chains along the [1 0 -2] direction, stabilizing the crystal lattice. Intramolecular H-bonds further influence molecular rigidity . SHELXL refinement (R factor = 0.031) is critical for modeling H-atom positions in low-electron-density regions .

Q. What challenges arise in refining crystallographic data for such heterocyclic systems?

  • Hydrogen atom localization: H-atoms are often located via difference Fourier maps and refined freely, requiring high-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) .
  • Twinned data: SHELXL’s robustness in handling twinned or high-resolution datasets is advantageous, but manual intervention may be needed to resolve overlapping peaks .
  • Thermal parameters: Anisotropic displacement parameters for non-H atoms must be carefully modeled to avoid overfitting .

Q. How can computational methods predict biological activity and toxicity?

  • Molecular docking: Screens for interactions with targets like enzymes or receptors (e.g., neuropathic pain targets in ).
  • ADMET profiling: Predicts hepatotoxicity risks (e.g., drug-induced liver injury potential via structural alerts in ).
  • hERG inhibition assays: In silico models assess cardiac toxicity risks by evaluating K+ channel blocking .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Precursor purification: HPLC (≥99.6% purity) reduces side reactions .
  • Catalyst selection: Lewis acids (e.g., SnCl₂) enhance nitro-group reduction efficiency .
  • Solvent optimization: Polar aprotic solvents (e.g., acetic acid) improve intermediate stability during cyclization .

Application-Focused Questions

Q. What pharmacological applications are explored for oxadiazole derivatives?

  • Neuropathic pain therapy: Substituted oxadiazoles (e.g., benzofuran derivatives) show promise as analgesics by modulating neuronal receptors .
  • Antimicrobial agents: Oxadiazole-triazole hybrids exhibit activity against bacterial biofilms (e.g., Salmonella in ).

Q. How does substituent variation (e.g., tert-butyl groups) impact stability and reactivity?

The tert-butyl group enhances steric hindrance, reducing susceptibility to electrophilic attack. This stabilizes the oxadiazole ring against hydrolysis but may limit solubility in polar solvents . Thermogravimetric analysis (TGA) can quantify thermal stability (e.g., decomposition points >456 K) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields or purity?

  • Source validation: Cross-check methodologies (e.g., vs. 18) for consistency in reaction conditions (temperature, catalyst loading).
  • Analytical calibration: Ensure HPLC/GC-MS protocols are standardized (e.g., column type, detector sensitivity) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.